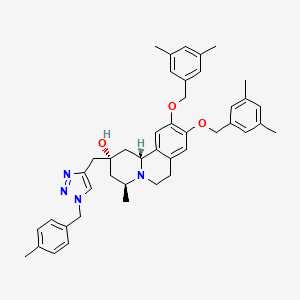
Gdi2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gdi2-IN-1, also known as compound (+)-37, is a potent inhibitor of GDP-dissociation inhibitor beta (GDI2). It demonstrates significant inhibitory activity with an IC50 of 2.87 micromolar and a dissociation constant (KD) of 36 micromolar. This compound has shown excellent in vivo antitumor efficacy in pancreatic xenograft models that overexpress GDI2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gdi2-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Gdi2-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Gdi2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GDP-dissociation inhibitor beta (GDI2) and its effects on cellular processes.
Biology: Investigated for its role in regulating the GDP-GTP exchange reaction of small GTP-binding proteins involved in vesicular trafficking.
Medicine: Explored for its potential antitumor activity, particularly in pancreatic cancer models overexpressing GDI2.
Wirkmechanismus
Gdi2-IN-1 exerts its effects by inhibiting GDP-dissociation inhibitor beta (GDI2). This inhibition disrupts the GDP-GTP exchange reaction of small GTP-binding proteins, which are involved in vesicular trafficking of molecules between cellular organelles. By inhibiting GDI2, this compound can modulate cellular processes and potentially exert antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Gdi1-IN-1: Another inhibitor of GDP-dissociation inhibitor alpha (GDI1) with similar inhibitory activity.
Gdi3-IN-1: Inhibitor of GDP-dissociation inhibitor gamma (GDI3) with distinct molecular targets.
Uniqueness: Gdi2-IN-1 is unique in its specific inhibition of GDP-dissociation inhibitor beta (GDI2) and its demonstrated antitumor efficacy in pancreatic cancer models. This specificity and efficacy make it a valuable tool for studying GDI2-related pathways and developing potential therapeutic agents .
Eigenschaften
Molekularformel |
C43H50N4O3 |
|---|---|
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1 |
InChI-Schlüssel |
VMDYAOMWCBZIDZ-SDSZBHTQSA-N |
Isomerische SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
Kanonische SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
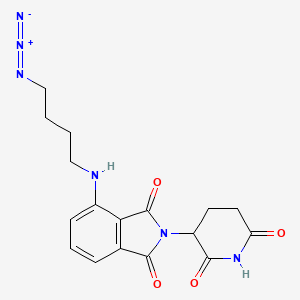

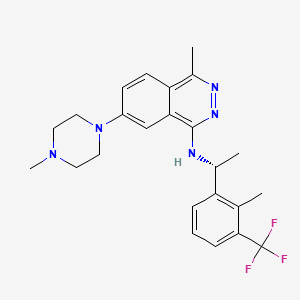

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
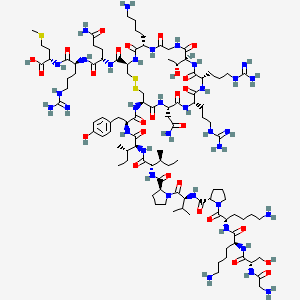
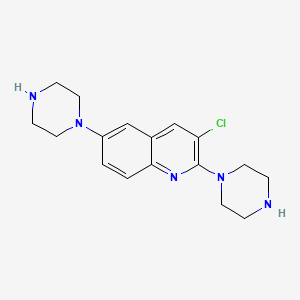
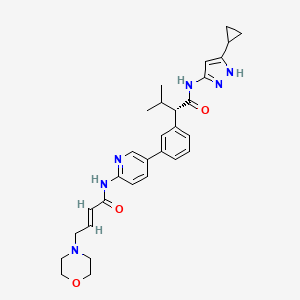
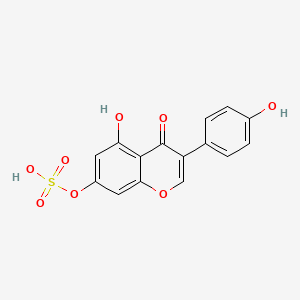
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
